![molecular formula C12H9N3O2S B2445689 [2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid CAS No. 944688-60-2](/img/structure/B2445689.png)
[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid” is a compound that belongs to the group of azole heterocycles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . The mixture was then cooled to room temperature in a cold water bath, powdered sodium hydroxide was added to adjust the pH to 9–10, the mixture was cooled to 0–5°C in an ice–salt bath and kept at that temperature for 1 h, and the precipitate was filtered off with suction, washed several times with a small amount of anhydrous ethanol containing ice, and vacuum-dried overnight to obtain 54.6 g (86.1%) of 2 as a brown solid with mp 111–113°C .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Anticancer Properties : Salahuddin et al. (2014) explored the synthesis of benzimidazole derivatives, including those related to [2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid, for their potential anticancer properties. They found that some compounds exhibited moderate to high activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Chemical Synthesis and Characterization : M. Ghandi et al. (2010) reported the preparation of benzimidazole derivatives in a one-pot reaction, highlighting the chemical versatility and potential applications of these compounds in various fields of chemistry (Ghandi, Zarezadeh, & Taheri, 2010).
Antimicrobial Activity : Another study by Salahuddin et al. (2017) investigated the antimicrobial activity of benzimidazole derivatives. They found that some compounds showed significant activity against various bacteria and fungi, indicating potential for developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Anti-tubercular and Antimicrobial Activities : M. Maste et al. (2011) synthesized benzimidazole acetic acid derivatives and found promising anti-tubercular and antimicrobial activities, suggesting their use in treating bacterial infections (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Antidepressant and Antimetastatic Activities : S. Bell and P. H. Wei (1976) prepared derivatives of thiazole-2-acetic acid, including a benzimidazole derivative, demonstrating antidepressant and antimetastatic activities in animal models (Bell & Wei, 1976).
Mucomembranous Protector : B. Mathew et al. (2013) synthesized benzimidazole derivatives and evaluated them as mucomembranous protectors. Their research indicated potential applications in gastrointestinal protection (Mathew, Suresh, & Anbazhagan, 2013).
Pharmacophore in Medicinal Chemistry : A study by Kouassi Yves Guillaume MOLOU et al. (2022) emphasized the importance of the benzimidazole scaffold in medicinal chemistry due to its wide range of biological activities, underlining the significance of derivatives like [2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid in drug discovery (MOLOU et al., 2022).
Electrophilic Aromatic Reactivities : The study by Ryan A. August et al. (1986) examined the electrophilic aromatic reactivities of thiazole derivatives, providing insights into their chemical properties and potential applications in synthesis and material science (August, Davis, & Taylor, 1986).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), and tiazofurin (antineoplastic drug) . These drugs target a variety of proteins and enzymes, indicating that [2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid may also interact with multiple targets.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of [2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Safety and Hazards
Orientations Futures
In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This review presents the up-to-date development on the design and development of different thiazole derivatives .
Propriétés
IUPAC Name |
2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-11(17)6-15-9-4-2-1-3-8(9)14-12(15)10-5-13-7-18-10/h1-5,7H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHTARTOYXEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

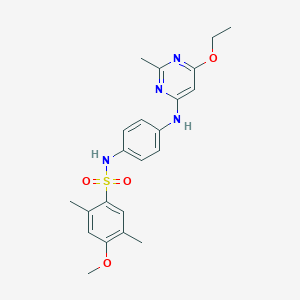
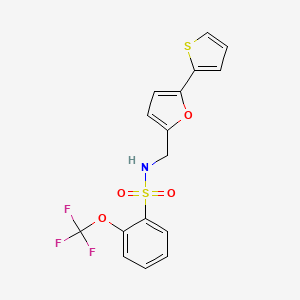

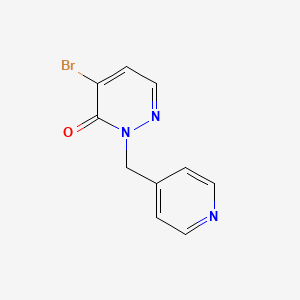
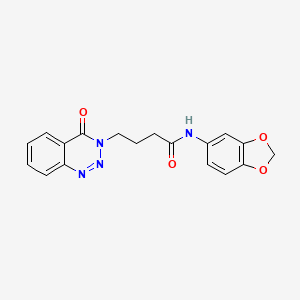
![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2445619.png)
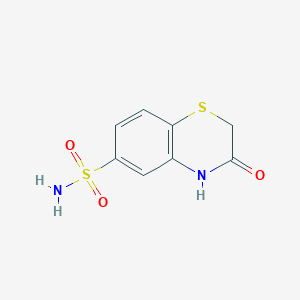

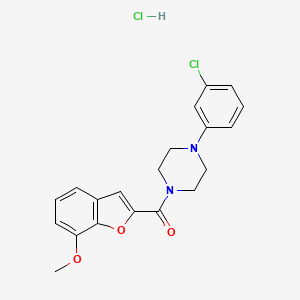
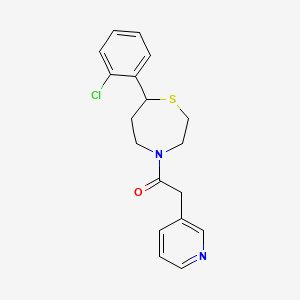

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445629.png)